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Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

FNDR-20123 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with guidance on the use of FNDR-20123 in animal models. The information is
presented in a question-and-answer format to address specific issues that may be encountered
during experimentation.

Frequently Asked Questions (FAQSs)

Q1: What is FNDR-20123 and what is its mechanism of action?

FNDR-20123 is a first-in-class, orally active anti-malarial compound that functions as a histone
deacetylase (HDAC) inhibitor.[1][2][3] It targets both Plasmodium and human HDACS, with
IC50 values of 31 nM and 3 nM, respectively.[1][2] Specifically, FNDR-20123 has been shown
to inhibit HDAC1, HDAC2, HDAC3, HDACG6, and HDACS. Its anti-malarial activity is observed
against both the asexual and sexual blood stages of Plasmodium falciparum.

Q2: What is the known toxicity profile of FNDR-20123 in animal models?

Preclinical studies have consistently demonstrated a favorable safety profile for FNDR-20123
with no significant toxicity reported. A 14-day toxicokinetic study in Sprague-Dawley rats with
daily oral doses of up to 150 mg/kg did not show any adverse effects on body weight or organ
weights. Another 14-day study in rats at a daily dose of 100 mg/kg also reported no
abnormalities in body weight or gross organ pathology.
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Q3: Has FNDR-20123 shown any off-target liabilities in preclinical safety testing?

In vitro safety profiling has indicated a low risk of off-target effects. FNDR-20123 has shown no
human Ether-a-go-go-Related Gene (hERG) liability at concentrations greater than 100 uM and
does not inhibit major cytochrome P450 (CYP) isoforms (IC50 > 25 uM). Furthermore, it has
demonstrated negligible cytotoxicity against HepG-2 and THP-1 human cell lines.

Troubleshooting Guide

While published studies indicate a high safety margin for FNDR-20123, this guide provides
troubleshooting for unexpected observations during in vivo experiments.
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Observed Issue

Potential Cause

Recommended Action

Unexpected weight loss or
reduced food/water intake in

animals.

Although not reported for
FNDR-20123, this can be a
general sign of compound-
related stress or toxicity. It
could also be related to the
vehicle used for administration
or the stress of the procedure

itself.

1. Monitor animal health daily,
including body weight, food
and water intake, and clinical
signs. 2. Include a vehicle-only
control group to differentiate
effects of the compound from
the vehicle. 3. Consider
reducing the dose or the
frequency of administration. 4.
Consult with a veterinarian to
rule out other causes of

morbidity.

Skin irritation or inflammation

at the injection site (for

subcutaneous administration).

This may be due to the
formulation (e.g., pH, solvent)
rather than the compound

itself.

1. Ensure the pH of the
formulation is within a
physiologically acceptable
range. 2. Consider alternative,
well-tolerated vehicles. 3.
Rotate injection sites. 4.
Observe the site for any signs
of irritation and record

observations systematically.
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Inconsistent efficacy results

between experiments.

This could be due to variability
in drug preparation,
administration, animal model,

or parasite strain.

1. Ensure consistent and
proper preparation of the
dosing solution. FNDR-20123
has been formulated in 0.1%
(v/v) Tween 80 + 0.5% (w/v)
methylcellulose. 2. Verify the
accuracy of the dosing volume
and technique (e.qg., oral
gavage). 3. Ensure the health
and uniformity of the animal
cohort. 4. Confirm the identity
and drug-sensitivity profile of
the Plasmodium strain being

used.

Experimental Protocols
14-Day Repeated Dose Oral Toxicity Study in Sprague-
Dawley Rats

Animal Model: Male and female Sprague-Dawley rats, weighing approximately 200-250g.

Grouping: Animals are randomized into control and test groups based on body weight.

Formulation: FNDR-20123 is suspended in a vehicle of 0.1% (v/v) Tween 80 and 0.5% (w/v)

methylcellulose.

Dosing: The compound is administered once daily for 14 consecutive days via oral gavage at

a dose volume of 10 mL/kg. Dose levels tested were 50, 100, and 150 mg/kg body weight.

The control group receives the vehicle only.

Monitoring:

o Clinical Signs: Animals are observed daily for any adverse clinical signs or mortality.

o Body Weight: Body weight is recorded regularly throughout the study.
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o Terminal Procedures: At the end of the 14-day period, animals are euthanized, and a gross
pathological examination of organs is performed. Organ weights are also recorded.

In Vivo Efficacy Study in a SCID Mouse Model of P.
falciparum Malaria

e Animal Model: Humanized SCID mice are used.
« Infection: Mice are infected with P. falciparum.
o Formulation: For oral administration, FNDR-20123 is prepared in a suitable vehicle.

e Dosing: Treatment with FNDR-20123 is initiated post-infection. In one study, oral doses of 10
and 50 mg/kg were administered for 4 days.

e Monitoring:
o Parasitemia: Tail blood is collected to monitor the level of parasitemia by microscopy.

» Efficacy Endpoint: The primary endpoint is the reduction in parasitemia compared to the
vehicle-treated control group.

Data Summary
In Vitro Safety and Potency of FNDR-20123
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Parameter Result Reference
Plasmodium HDAC IC50 31 nM
Human HDAC IC50 3nM
P. falciparum (asexual stage

P ( %e) 41 nM
IC50
P. falciparum (male

190 nM

gametocytes) IC50
hERG Liability > 100 uM
CYP Isoform Inhibition IC50 > 25 uM
Cytotoxicity (HepG-2, THP-1) Negligible

Pharmacokinetic Parameters of FNDR-20123 in Rats

(100 mglkg, oral)

Parameter Value Reference
Cmax 1.1uM
T1/2 5.5 hours
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Caption: FNDR-20123 inhibits HDACs, preventing histone deacetylation.

Experimental Workflow for In Vivo Toxicity Assessment
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Caption: Workflow for a 14-day repeated dose toxicity study.

Troubleshooting Logic for Unexpected Adverse Events
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Caption: Decision tree for investigating unexpected adverse events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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